2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide
Description
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide (CAS: 408539-51-5) is a naphthalene-derived compound featuring four methyl groups at positions 2, 3, 6, and 7, and two carboxamide groups at positions 1 and 2. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol and a density of 1.195 g/cm³ . Key physical properties include a boiling point of 419°C and a melting point of 207.2°C, with low volatility (vapor pressure: 3.14 × 10⁻⁷ mmHg at 25°C) . It has been utilized in the synthesis of condylocarpine alkaloids like condyfoline and tubifoline, highlighting its role as a precursor in natural product synthesis .
Properties
CAS No. |
408539-51-5 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2,3,6,7-tetramethylnaphthalene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H18N2O2/c1-7-5-11-12(6-8(7)2)14(16(18)20)10(4)9(3)13(11)15(17)19/h5-6H,1-4H3,(H2,17,19)(H2,18,20) |
InChI Key |
IUBUFBCVRWLOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C=C1C)C(=O)N)C)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide typically involves the reaction of 2,3,6,7-tetramethylnaphthalene with phosgene or a similar reagent to introduce the carboxamide groups. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxamide groups to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene dicarboxylic acids, while reduction may produce naphthalene diamines .
Scientific Research Applications
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide, also known as 2,3,6,7-tetramethylnaphthalene-1,4-dicarboxylic acid diamide, is a chemical compound with the molecular formula . It features four methyl groups at the 2, 3, 6, and 7 positions on the naphthalene ring and two carboxamide groups at the 1 and 4 positions .
Synonyms
This compound is also known as:
- 408539-51-5
- This compound
- 2,3,6,7-Tetramethyl-naphthalene-1,4-dicarboxylic acid diamide
- DTXSID60650742
Applications
While specific applications of this compound are not detailed in the provided search results, the documents do point to potential uses based on related compounds and structural features:
- Synthesis of Complex Molecules: Naphthalene derivatives are used as precursors in creating complex organic molecules.
- Industrial Applications: Naphthalene compounds can be used in the production of dyes, pigments, and other industrial chemicals.
Given the presence of carboxamide groups, this compound may also be relevant in the context of:
- Pharmaceutical development: as a building block for pharmaceutical compounds.
- Biological studies: in studies involving the interaction of aromatic compounds with biological systems.
- Material Science: in synthesizing polymers and other materials due to its structural characteristics.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Heterocyclic Dicarboxamides
3,6-Dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Structure : Features a tetrazine ring (six-membered aromatic ring with four nitrogen atoms) substituted with methyl groups at positions 3 and 6 and dicarboxamide groups at positions 1 and 3.
- Key Difference : The tetrazine core introduces electron-deficient aromaticity, enhancing reactivity in click chemistry applications, unlike the electron-rich naphthalene system.
N1,N1,N4,N4-Tetramethylpiperazine-1,4-dicarboxamide
- Structure : A piperazine ring (six-membered saturated ring with two nitrogen atoms) with dicarboxamide groups and methyl substituents.
- Activity : Exhibited larvicidal effects against Aedes caspius and Culex pipiens mosquitoes at 200 ppm, causing mid-gut cell vacuolization .
- Key Difference : The saturated piperazine ring increases molecular flexibility and solubility compared to the planar naphthalene system.
Comparison with Naphthalene Derivatives
1,2,3,4-Tetrahydronaphthalene-1-carboxamide Derivatives
- Structure : Partially hydrogenated naphthalene (tetralin) with carboxamide groups.
- Properties : Reduced aromaticity increases solubility but decreases thermal stability compared to fully aromatic naphthalene derivatives. Pharmacopeial data indicate pH stability (5.8–6.5) and sterility in formulations .
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene
- Structure : Chlorine substituents replace carboxamide groups, with retained tetramethylnaphthalene core.
Structural and Functional Data Table
Research Findings and Implications
- Bioactivity : The dicarboxamide group is critical for interactions with biological targets (e.g., enzyme active sites or mosquito larval mid-guts). The naphthalene derivative’s rigid structure may enhance binding affinity in alkaloid synthesis compared to flexible piperazine analogs .
- Thermal Stability : The fully aromatic naphthalene core provides higher thermal stability (boiling point: 419°C) than hydrogenated derivatives like tetralin .
- Environmental Impact : Piperazine-based dicarboxamides are reported as eco-friendly larvicides, whereas chlorinated naphthalenes may pose higher environmental risks .
Biological Activity
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide (CAS No. 408539-51-5) is a synthetic compound derived from tetramethylnaphthalene, known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- Structure : The compound features a naphthalene backbone with two carboxamide groups attached at positions 1 and 4.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins .
- Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
- Antioxidant Activity : Studies have reported that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage .
The mechanisms underlying the biological activities of this compound include:
- Cell Cycle Arrest : The compound has been found to induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation rates .
- Modulation of Signaling Pathways : It affects several signaling pathways involved in cell survival and apoptosis. For instance, it can inhibit the PI3K/Akt pathway while activating the MAPK pathway .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The mechanism was linked to increased apoptosis and decreased expression of anti-apoptotic proteins .
- Inflammation Model : In an animal model of arthritis, administration of the compound significantly reduced swelling and histological signs of inflammation. This was associated with decreased levels of inflammatory markers in serum samples .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary roles of 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide in organic synthesis?
- The compound serves as a reactant in multicomponent reactions due to its electron-deficient aromatic core, enabling nucleophilic substitution or cycloaddition pathways. It is also used as a non-polar solvent for reactions requiring low dielectric environments, such as radical polymerizations or charge-transfer complex formations .
- Methodological Note : Optimize reaction conditions by testing solvent polarity (e.g., hexane vs. toluene) and temperature gradients (50–120°C) to assess its dual role as a solvent/reactant.
Q. How can gas chromatography (GC) be employed to characterize purity and structural isomers?
- GC with non-polar columns (e.g., DB-5) and temperature programming (50–300°C at 10°C/min) resolves structural isomers by retention time differences. Coupling with mass spectrometry (GC-MS) confirms molecular fragmentation patterns, particularly distinguishing methyl group positions on the naphthalene ring .
- Methodological Note : Calibrate using NIST reference spectra and validate with synthesized isomers (e.g., 1,4,6,7-tetramethylnaphthalene derivatives) .
Q. What strategies ensure solubility stability in non-aqueous systems?
- The compound exhibits high solubility in hydrocarbons (e.g., hexane, cyclohexane) but limited solubility in polar solvents. Pre-saturate solvents under inert gas (N₂/Ar) to prevent oxidative degradation. Use sonication (30–60 min) and heating (60–80°C) for homogeneous dispersion in viscous media .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) provides bond lengths and angles, critical for distinguishing between planar and twisted dicarboxamide configurations. Refinement software (e.g., SHELX) identifies disorder in methyl group orientations .
- Methodological Note : Grow crystals via slow evaporation in dichloromethane/hexane (1:3) and validate thermal parameters (B-factors < 4 Ų) to exclude rotational disorder artifacts .
Q. How can computational modeling predict reactivity in covalent organic frameworks (COFs)?
- Density functional theory (DFT) simulations (B3LYP/6-311+G**) calculate frontier molecular orbitals (HOMO/LUMO) to assess electron affinity. For COF design, simulate stacking interactions between the naphthalene core and diamino linkers (e.g., TMT) to optimize porosity and stability .
- Methodological Note : Cross-validate with experimental BET surface area measurements and PXRD patterns to confirm predicted framework topology .
Q. How should researchers address contradictions in reported physicochemical properties?
- Discrepancies in melting points or spectral data often arise from impurities or isomer contamination. Reproduce results using orthogonal methods:
- DSC/TGA for thermal stability (heating rate: 5°C/min under N₂).
- HPLC-MS with C18 columns (acetonitrile/water gradient) to isolate and quantify isomers .
Q. What synthetic routes optimize regioselectivity for methyl group substitution?
- Friedel-Crafts alkylation with MeCl/AlCl₃ at −20°C minimizes over-alkylation. Monitor reaction progress via in situ IR spectroscopy (C-H stretching at 2800–3000 cm⁻¹) and quench with aqueous NaHCO₃ to isolate intermediates .
- Methodological Note : Use deuterated solvents (e.g., CDCl₃) in NMR to track methyl group integration and confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
